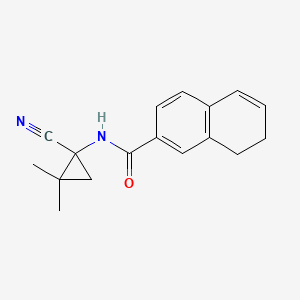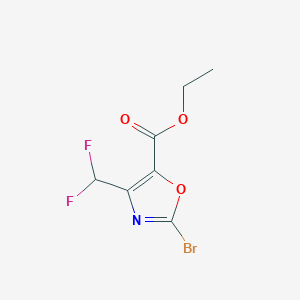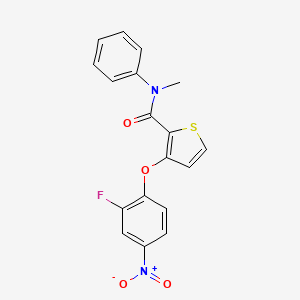![molecular formula C29H27N3OS B2976611 2-((4-isopropylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034372-69-3](/img/structure/B2976611.png)
2-((4-isopropylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrrolo[3,2-d]pyrimidin-4-one, which is a bicyclic system containing a pyrrole ring fused with a pyrimidinone ring. The molecule also contains phenyl and tolyl groups, which are common in many organic compounds and often contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrrolopyrimidinone ring system, with various substituents attached. These include a phenyl group, a tolyl group, and an isopropylbenzylthio group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich pyrrole ring and the various substituents. For example, the phenyl and tolyl groups might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the polar pyrimidinone group might increase its solubility in polar solvents .Scientific Research Applications
Nonlinear Optical Properties and Medicinal Applications
Compounds structurally related to the query chemical have been explored for their nonlinear optical (NLO) properties and potential medicinal applications. For instance, derivatives of thiopyrimidine have shown promise due to their presence in deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) and their significant applications in medicine and NLO fields. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) have demonstrated the NLO character of these molecules, suggesting their suitability for optoelectronic applications (Hussain et al., 2020).
Antifolate Inhibitors and Antitumor Agents
The synthesis of classical and nonclassical derivatives of pyrrolo[2,3-d]pyrimidines as antifolates has been investigated for their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds have shown significant inhibitory activity against human DHFR and the growth of various tumor cells, highlighting their potential in cancer therapy (Gangjee et al., 2007).
Synthesis and Biological Evaluation
The synthesis of new coumarin derivatives, including pyrrolo[3,2-d]pyrimidines, and their biological evaluation for antimicrobial activity represents another area of interest. These compounds have been assessed for their potential as novel antimicrobial agents, with some exhibiting significant activity (Al-Haiza et al., 2003).
Antibacterial Agents
The creation of novel 2-phenyl-1-p-tolyl-4-thiomethyl-1,3-diazabuta-1,3-dienes compounds for antibacterial purposes showcases the versatility of pyrrolopyrimidine derivatives. These compounds have been synthesized and tested for their efficacy against various bacterial strains, with some showing significant antibacterial activity (Bedi et al., 2003).
Future Directions
Properties
IUPAC Name |
3-(4-methylphenyl)-7-phenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3OS/c1-19(2)22-13-11-21(12-14-22)18-34-29-31-26-25(23-7-5-4-6-8-23)17-30-27(26)28(33)32(29)24-15-9-20(3)10-16-24/h4-17,19,30H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUPIORQRBZGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether](/img/structure/B2976528.png)
![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2976529.png)
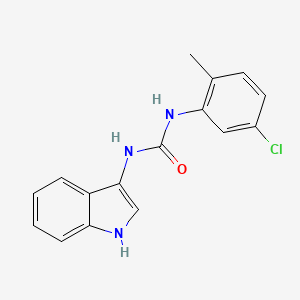

![2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2976532.png)
![1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2976535.png)
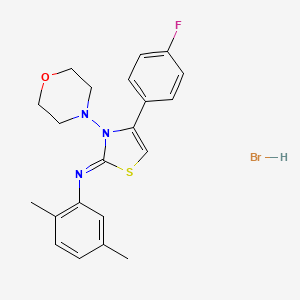
![N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2976538.png)
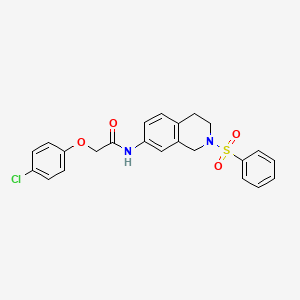
![2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B2976540.png)
![1-[4-Phenyl-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2976542.png)
